(2S)-2-(2,6-Dimethylphenyl)propan-1-amine, also known as (2S)-2-(2,6-dimethylphenyl)propan-1-amine, is an organic compound classified within the category of amines. This compound features a chiral center, which contributes to its stereoisomeric nature. It is characterized by a propan-1-amine backbone with a 2,6-dimethylphenyl substituent, making it relevant in various chemical and pharmaceutical applications.
This compound is derived from the structure of phenolic compounds and belongs to the class of secondary amines. Its classification can be broken down as follows:
The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis of (2S)-2-(2,6-Dimethylphenyl)propan-1-amine can be achieved through several methods:
The molecular formula for (2S)-2-(2,6-Dimethylphenyl)propan-1-amine is . Its structure can be represented as follows:
[H][C@](C)(N)COC1=C(C)C=CC=C1C
VLPIATFUUWWMKC-SNVBAGLBSA-N
The compound contains a chiral center at the second carbon atom, influencing its stereochemistry and reactivity.
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine undergoes various chemical reactions:
The mechanism of action for (2S)-2-(2,6-Dimethylphenyl)propan-1-amine primarily involves its interaction with biological targets such as enzymes and receptors. The presence of the amine group allows it to form hydrogen bonds with active sites on proteins, potentially modulating their activity. Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties due to its ability to interact with hydrophobic regions of proteins.
The physical properties of (2S)-2-(2,6-Dimethylphenyl)propan-1-amine include:
Chemical properties include:
Relevant data for safety and handling indicate that care should be taken due to its potential biological activity.
(2S)-2-(2,6-Dimethylphenyl)propan-1-amine has several applications in scientific research:
Research continues into its interactions with biological systems, aiming to elucidate further therapeutic potentials and mechanisms of action.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1